molecular formula C16H13N3O2S B6054115 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6054115
M. Wt: 311.4 g/mol
InChI Key: HLVROGNRWQZIJO-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as indolylmaleimide, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of maleimide derivatives and is widely used as a protein kinase inhibitor.

Mechanism of Action

Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a disruption in cell signaling and regulation. Indolylmaleimide has been shown to have a high affinity for the ATP-binding site of PKC, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC and CDK2. Indolylmaleimide has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential therapeutic agent for cardiovascular diseases. Additionally, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide has been shown to have anti-inflammatory effects by inhibiting the activity of GSK3.

Advantages and Limitations for Lab Experiments

Indolylmaleimide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying cell signaling and regulation. Indolylmaleimide has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments.
However, there are also some limitations to using 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Indolylmaleimide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. One potential direction is to develop more potent and specific inhibitors of protein kinases. Another direction is to investigate the potential therapeutic applications of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide for various diseases, including cancer and cardiovascular diseases. Additionally, there is a need to develop new methods for delivering 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide to target cells and tissues to improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases and has various biochemical and physiological effects. Indolylmaleimide has several advantages for lab experiments, but there are also some limitations to using this compound. There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide, including the development of more potent and specific inhibitors of protein kinases and investigating its potential therapeutic applications for various diseases.

Synthesis Methods

Indolylmaleimide can be synthesized by reacting indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride. The resulting compound is then reacted with maleic anhydride in the presence of a base such as triethylamine to form 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. This synthesis method has been optimized to produce high yields of pure 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide.

Scientific Research Applications

Indolylmaleimide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Indolylmaleimide has been shown to inhibit the activity of various protein kinases, including protein kinase C (PKC), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 2 (CDK2).

properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-2-7-19-15(21)12(14(20)18-16(19)22)9-11-8-10-5-3-4-6-13(10)17-11/h2-6,8-9,21H,1,7H2,(H,18,20,22)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVROGNRWQZIJO-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(C(=O)NC1=S)C=C2C=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=C(C(=O)NC1=S)/C=C\2/C=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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